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molecular formula C3H9N B1457171 N-Propyl-d7-amine CAS No. 744184-05-2

N-Propyl-d7-amine

Cat. No. B1457171
M. Wt: 66.15 g/mol
InChI Key: WGYKZJWCGVVSQN-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04005208

Procedure details

In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product obtained

Outcomes

Product
Name
Type
product
Smiles
C(CC)N
Name
Type
product
Smiles
C(CCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04005208

Procedure details

In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product obtained

Outcomes

Product
Name
Type
product
Smiles
C(CC)N
Name
Type
product
Smiles
C(CCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04005208

Procedure details

In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]1C[CH2:6][C:5](=O)[CH2:4]1)C.C(N)C.C([NH:14][CH:15]1C2C=CC(N3CCCC3)=CC=2OC2[C:16]1=[CH:17][CH:18]=CC=2)C>>[CH2:4]([NH2:3])[CH2:5][CH3:6].[CH2:15]([NH2:14])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1C2=CC=CC=C2OC=2C=C(C=CC12)N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product obtained

Outcomes

Product
Name
Type
product
Smiles
C(CC)N
Name
Type
product
Smiles
C(CCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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